
Sodium 2-butylbenzenesulfinate
Übersicht
Beschreibung
Sodium 2-butylbenzenesulfinate is a chemical compound with the molecular formula C10H13NaO2S . It has an average mass of 220.264 Da and a Monoisotopic mass of 220.053391 Da .
Synthesis Analysis
Sodium sulfinates, including Sodium 2-butylbenzenesulfinate, have been highlighted for their multifaceted synthetic applications . They have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis
Sodium sulfinates have been used in various chemical reactions. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Physical And Chemical Properties Analysis
Sodium 2-butylbenzenesulfinate is a compound with the molecular formula C10H13NaO2S . The average mass is 220.264 Da and the Monoisotopic mass is 220.053391 Da . Detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the searched resources.Wissenschaftliche Forschungsanwendungen
Environmental Applications
Removal of Pollutants
Sodium dodecylbenzenesulfonate (SDBS), a compound similar in structure to Sodium 2-butylbenzenesulfonate, has been used in the removal of radioactive atoms, such as Cs ions, from nuclear decontamination processes. Research by Kim et al. (2019) demonstrated the use of mesoporous silica nanoparticles, functionalized to attract SDBS through electrostatic attraction, for the efficient removal of SDBS from contaminated water (Kim et al., 2019).
Degradation in Water
Manousaki et al. (2004) investigated the degradation of SDBS in water using ultrasonic irradiation. This research provides insights into the environmental impact and treatment of water contaminated with sulfonate-based compounds like Sodium 2-butylbenzenesulfonate (Manousaki et al., 2004).
Material Science Applications
Photopolymerization Resist Systems
A study by Kojima et al. (1998) on a novel water-soluble photoinitiator, closely related to Sodium 2-butylbenzenesulfonate, highlighted its application in acrylic photopolymerization type resist systems. This research is relevant for developing environmentally friendly and water-soluble resist systems in material science (Kojima et al., 1998).
Polypyrrole Doping
Jang et al. (2004) explored the synthesis and characterization of water-soluble polypyrrole doped with functional dopants, including compounds similar to Sodium 2-butylbenzenesulfonate. This research contributes to the development of conductive polymers for various applications (Jang et al., 2004).
Chemical Synthesis and Characterization
Molecular Switching and Ionic Interactions
Gurbanov et al. (2017) synthesized a compound similar to Sodium 2-butylbenzenesulfonate and investigated its properties, including molecular switching through cooperative ionic interactions. This research is significant for understanding the chemical behavior of sulfonate compounds (Gurbanov et al., 2017).
Structure and Dynamics of Micelles
Palazzesi et al. (2011) conducted a study on the structure and dynamics of micelles formed by compounds similar to Sodium 2-butylbenzenesulfonate, providing valuable insights into the behavior of these compounds in solution (Palazzesi et al., 2011).
Safety and Hazards
While specific safety and hazard data for Sodium 2-butylbenzenesulfinate was not found in the searched resources, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) of the compound for detailed safety information .
Zukünftige Richtungen
Sodium sulfinates, including Sodium 2-butylbenzenesulfinate, have shown substantial progress in their utilization over the last decade . They have emerged as powerful building blocks for the synthesis of organosulfur compounds . Future research may focus on exploring new synthetic applications and improving the efficiency of current reactions .
Eigenschaften
IUPAC Name |
sodium;2-butylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S.Na/c1-2-3-6-9-7-4-5-8-10(9)13(11)12;/h4-5,7-8H,2-3,6H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCLYTMKNOJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743884 | |
| Record name | Sodium 2-butylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89520-68-3 | |
| Record name | Sodium 2-butylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



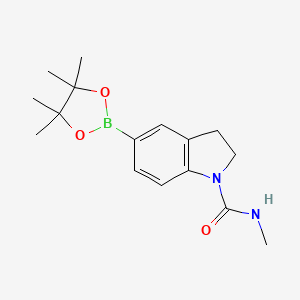

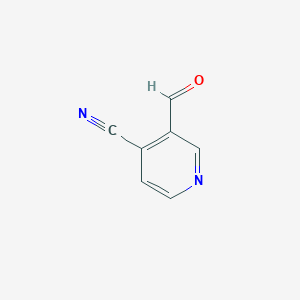
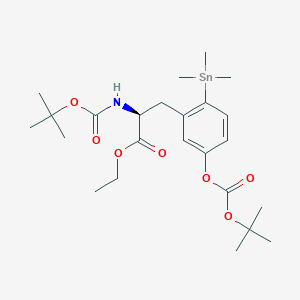


![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
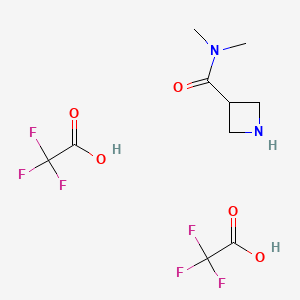
![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)
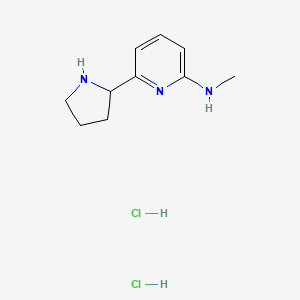
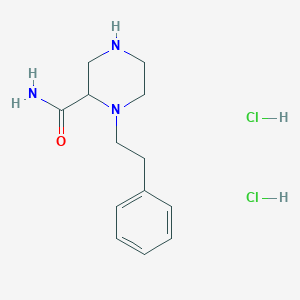
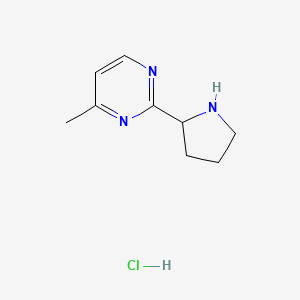
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)
